3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690643-51-7
VCID: VC21508332
InChI: InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Molecular Formula: C24H24FN3O4S
Molecular Weight: 469.5g/mol

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

CAS No.: 690643-51-7

Cat. No.: VC21508332

Molecular Formula: C24H24FN3O4S

Molecular Weight: 469.5g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide - 690643-51-7

CAS No. 690643-51-7
Molecular Formula C24H24FN3O4S
Molecular Weight 469.5g/mol
IUPAC Name 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3
Standard InChI Key DTYGNUFYJVOXNZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F

PropertyValue
Chemical Name3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
CAS Number690643-51-7
Molecular FormulaC24H24FN3O4S
Molecular Weight469.5 g/mol
Chemical ClassSulfonamide

Structural Characteristics

The core structure includes a 3-fluorobenzenesulfonamide group, where a fluorine atom occupies the meta position on the benzene ring. This fluorine substitution enhances the metabolic stability of the molecule, as carbon-fluorine bonds are among the strongest in organic chemistry. The sulfonamide group (-SO2NH-) serves as a linking element and is capable of forming hydrogen bonds, which can be critical for interactions with protein targets.

The compound also features a phenyl group connected to the sulfonamide nitrogen, which in turn bears a carbonyl group linked to a piperazine ring. This piperazine moiety serves as a structural bridge and introduces basic nitrogen atoms that can participate in ionic interactions with biological targets. The piperazine ring is further substituted with a 4-methoxyphenyl group, which adds lipophilicity and may influence receptor binding through its electron-donating properties.

Table 2: Key Structural Components of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Structural ComponentChemical FeaturePotential Functional Significance
3-FluorobenzenesulfonamideFluorine at meta position, sulfonamide groupEnhanced metabolic stability, hydrogen bonding capabilities
Phenyl LinkerAromatic ring with carbonyl attachmentStructural rigidity, planarity, and specific spatial arrangement
Piperazine RingSix-membered heterocycle with two nitrogen atomsBasicity, conformational flexibility, common pharmacophore in CNS-active compounds
4-Methoxyphenyl GroupAromatic ring with para-methoxy substitutionLipophilicity, electron donation, potential for π-π interactions

The strategic arrangement of these structural elements creates a molecule with multiple potential binding points for biological targets. The presence of both aromatic rings and heteroatoms provides opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Physical and Chemical Properties

Based on its structural features, 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is expected to exhibit specific physical and chemical properties that influence its behavior in various environments. While detailed experimental data on this specific compound is limited in the available research, its properties can be reasonably predicted based on its structural characteristics.

The compound is likely to exist as a white to off-white crystalline solid at room temperature, typical of many sulfonamide derivatives. Its solubility profile would be influenced by the presence of both hydrophilic groups (sulfonamide, carbonyl, piperazine) and lipophilic moieties (aromatic rings, methoxy group). This amphiphilic character suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited water solubility.

The acidic nature of the sulfonamide NH group (pKa typically between 9-10 for arylsulfonamides) and the basic character of the piperazine nitrogens (pKa approximately 8-9) suggest that the compound could exist in various protonation states depending on the pH of the environment. This property may influence its membrane permeability and distribution in biological systems.

Biological Activity

The structural features of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide suggest potential biological activities that may be relevant for pharmaceutical applications. While specific biological data for this exact compound is limited in the available research, its constituent pharmacophores provide valuable insights into possible mechanisms of action.

The piperazine moiety, particularly when substituted with aryl groups, is a common structural element in compounds that interact with various neurotransmitter receptors. Similar compounds containing 4-arylpiperazines have demonstrated affinity for dopamine and serotonin receptors, suggesting that 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide might also interact with these or related receptor systems.

Related compounds with structural similarities, such as N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, have shown selective binding to dopamine D3 receptors with high affinity . This suggests that our target compound might also exhibit activity in the central nervous system, potentially as a modulator of dopaminergic neurotransmission.

The sulfonamide group is present in many bioactive compounds, including enzyme inhibitors and receptor antagonists. The specific arrangement of functional groups in 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may confer selectivity for particular biological targets, though detailed structure-activity relationship studies would be needed to confirm this hypothesis.

Table 3: Potential Biological Activities Based on Structural Elements

Structural ElementPotential Biological ActivityComparable Compounds
4-(4-Methoxyphenyl)piperazineNeurotransmitter receptor binding (dopamine, serotonin)N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides
BenzenesulfonamideEnzyme inhibition (e.g., carbonic anhydrase)4-Fluoro-3-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide
Fluorine substitutionEnhanced metabolic stability, altered electronic propertiesMultiple fluorinated pharmaceutical agents
Amide linkageHydrogen bonding with target proteinsVarious CNS-active compounds

Research Applications

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide has several potential applications in scientific research, particularly in medicinal chemistry and drug discovery. The compound's complex structure and combination of pharmacophoric elements make it a candidate for investigation in multiple therapeutic areas.

In medicinal chemistry research, this compound could serve as a lead structure for the development of novel therapeutic agents. Structure-activity relationship studies involving systematic modifications of various portions of the molecule could identify the key structural features necessary for biological activity and lead to the development of more potent and selective analogs.

The compound could also function as a chemical probe to study specific biological pathways, particularly those involving neurotransmitter receptors or enzyme systems. Such probes are valuable tools in understanding disease mechanisms and validating potential therapeutic targets.

In drug discovery programs, 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may represent a starting point for the development of compounds with improved pharmacokinetic properties, enhanced target selectivity, or reduced off-target effects. The multiple functional groups present in the molecule provide numerous opportunities for structural optimization.

Table 4: Research Applications of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Research AreaSpecific ApplicationScientific Rationale
Medicinal ChemistryLead compound for analog developmentMultiple modifiable structural elements
NeuropharmacologyInvestigation of dopamine/serotonin receptor interactionsPresence of 4-arylpiperazine pharmacophore
Chemical BiologyChemical probe for target validationSpecific molecular recognition properties
Drug MetabolismStudy of fluorine effects on metabolic stabilityStrategic fluorine placement
Structure-Activity RelationshipsIdentification of essential pharmacophoresComplex molecule with diverse functional groups

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